molecular formula C12H12F3NO B2657447 1-[2-(trifluoromethyl)phenyl]piperidin-2-one CAS No. 1225488-59-4

1-[2-(trifluoromethyl)phenyl]piperidin-2-one

Cat. No.: B2657447
CAS No.: 1225488-59-4
M. Wt: 243.229
InChI Key: LZNNNAJNMMSIED-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-[2-(trifluoromethyl)phenyl]piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO/c13-12(14,15)9-5-1-2-6-10(9)16-8-4-3-7-11(16)17/h1-2,5-6H,3-4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNNNAJNMMSIED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225488-59-4
Record name 1-[2-(trifluoromethyl)phenyl]piperidin-2-one
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Preparation Methods

The synthesis of 1-[2-(trifluoromethyl)phenyl]piperidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-(trifluoromethyl)benzoyl chloride with piperidine under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 2-(trifluoromethyl)benzoyl chloride and piperidine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide.

    Procedure: The 2-(trifluoromethyl)benzoyl chloride is added dropwise to a solution of piperidine and the base in an appropriate solvent (e.g., dichloromethane). The mixture is stirred at room temperature for several hours.

    Isolation: The product is isolated by extraction, followed by purification using techniques such as recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on yield, cost-effectiveness, and safety.

Chemical Reactions Analysis

1-[2-(trifluoromethyl)phenyl]piperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group.

    Cyclization: The compound can undergo cyclization reactions to form various heterocyclic structures, depending on the reaction conditions and reagents used.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

Medicinal Chemistry

1-[2-(Trifluoromethyl)phenyl]piperidin-2-one is primarily studied for its potential therapeutic applications. The trifluoromethyl group is known to improve the potency and selectivity of compounds in medicinal chemistry.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that certain analogs can inhibit cell proliferation in various cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values ranging from 0.19 µM to 5.13 µM. The mechanism involves the induction of apoptosis through activation of caspases, particularly caspase-3/7, leading to programmed cell death .

Antimicrobial Properties

The compound's derivatives have also been evaluated for antimicrobial activity. Studies suggest that the presence of electron-withdrawing groups like the trifluoromethyl enhances antimicrobial efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown potential anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases .

Organic Synthesis

The piperidinone structure of this compound serves as an important building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions, making it useful for synthesizing more complex molecules.

Synthesis Pathways

Several methods exist for synthesizing this compound:

  • Reactions with Electrophiles : The compound can undergo nucleophilic substitution reactions where the piperidine nitrogen acts as a nucleophile.
  • Formation of Derivatives : The trifluoromethyl group can be modified or replaced to create new derivatives with tailored biological activities.

Case Study 1: Anticancer Activity Evaluation

A study conducted on various analogs of this compound demonstrated significant anticancer activity against multiple cancer cell lines. The results indicated that structural modifications could enhance potency, with some compounds exhibiting IC50 values lower than 0.5 µM .

Case Study 2: Antimicrobial Testing

In another investigation, derivatives were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Compounds with similar structures showed effective inhibition rates exceeding 80%, highlighting the potential for developing new antibiotics based on this scaffold .

Comparison Table of Biological Activities

Compound NameStructureBiological ActivityIC50 Values
This compoundStructureModerate anticancerVaries
Analog AStructureHigher anticancer activity<0.5 µM
Analog BStructureAntimicrobial activity>80% inhibition

Mechanism of Action

The mechanism of action of 1-[2-(trifluoromethyl)phenyl]piperidin-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidinone moiety can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 1-[2-(Trifluoromethyl)phenyl]piperidin-2-one
  • Molecular Formula: C₁₂H₁₂F₃NO
  • Molecular Weight : 243.23 g/mol
  • CAS Number : 1225488-59-4

Key Features :
This compound features a piperidin-2-one core substituted with a 2-(trifluoromethyl)phenyl group. The trifluoromethyl (-CF₃) group enhances metabolic stability and lipophilicity, while the piperidin-2-one ring provides conformational rigidity.

Pharmacological Relevance :

  • Anticancer Activity : A structurally related compound, 1-(2-((Z)-6-(2-(trifluoromethyl)phenyl)hexa-3-en-1,5-diynyl)phenyl)piperidin-2-one (Compound 8) , demonstrated potent growth inhibition against human leukemia cells (IC₅₀ = 0.8 µM) by inducing apoptosis via caspase-3/-9 activation and modulating Bcl-2/Bax pathways .
  • Synthetic Utility : Listed as a building block in medicinal chemistry catalogs, highlighting its role in drug discovery .

Comparison with Structurally Similar Compounds

Key Structural and Functional Insights

Core Heterocycle Modifications :

  • Piperidin-2-one vs. Piperazine : The piperidin-2-one core (as in the parent compound) facilitates conformational rigidity, enhancing target binding in anticancer applications . In contrast, piperazine derivatives (e.g., UDO) exhibit flexibility, enabling CYP51 inhibition in antiparasitic contexts .
  • Thiohydantoin vs. Piperidin-2-one : Thiohydantoin-based compounds (e.g., 13g) target androgen receptors, demonstrating that core heterocycle replacement shifts pharmacological targets entirely .

Substituent Effects: Trifluoromethyl (-CF₃) Position: The 2-CF₃ group in the parent compound optimizes steric and electronic interactions with apoptotic proteins, while para-substituted CF₃ (e.g., 4-Bromo-CF₃ derivative) reduces bioactivity, likely due to altered binding . Linker Modifications: Unsaturated linkers (e.g., hexa-3-en-1,5-diynyl in Compound 8) enhance anticancer potency by promoting π-π stacking with cellular targets, whereas ether or propenone linkers (e.g., Compound 29, Desmosdumotin C derivatives) improve solubility or redox activity .

Pharmacokinetic Considerations :

  • Lipophilicity : The CF₃ group increases logP values, enhancing blood-brain barrier penetration in neuroactive compounds (e.g., thiohydantoins) but may reduce aqueous solubility .
  • Metabolic Stability : Piperidin-2-one derivatives generally exhibit longer half-lives than piperazine analogues due to reduced cytochrome P450 metabolism .

Biological Activity

1-[2-(Trifluoromethyl)phenyl]piperidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a trifluoromethyl group on the phenyl moiety. This structural configuration is known to enhance lipophilicity and bioactivity, making it a valuable scaffold in drug development.

1. Anticancer Activity

Recent studies have demonstrated that compounds based on the piperidine scaffold exhibit promising anticancer properties. For instance, a derivative of this compound showed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to the reference drug bleomycin. The mechanism involved apoptosis induction through specific molecular interactions, highlighting the importance of structural modifications in enhancing therapeutic efficacy .

Table 1: Anticancer Activity of Piperidine Derivatives

CompoundCell LineIC50 (µM)Mechanism
This compoundFaDu5.2Apoptosis induction
BleomycinFaDu8.7DNA damage

2. Neuropharmacological Effects

Piperidine derivatives have been explored for their potential in treating neurodegenerative diseases. Studies indicate that certain compounds exhibit dual cholinesterase inhibition and antioxidant effects, which are crucial for managing Alzheimer's disease. Notably, the presence of the trifluoromethyl group enhances binding affinity to target proteins involved in neuroprotection .

Table 2: Neuropharmacological Activities

CompoundTargetActivity
This compoundAcetylcholinesteraseInhibition
N-Benzylpyrrolidine derivativesBeta-secretaseInhibition

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

  • Receptor Modulation : The compound acts as an allosteric modulator for certain G-protein-coupled receptors (GPCRs), influencing cellular signaling pathways that regulate metabolic processes .
  • Enzyme Inhibition : It demonstrates significant inhibition of enzymes such as acetylcholinesterase and monoamine oxidase B, which are critical in neurodegenerative disorders and depression .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of a series of piperidine derivatives, including this compound, against multiple cancer cell lines. The results indicated that modifications to the piperidine core significantly affected cytotoxicity and apoptotic induction.

Case Study 2: Neuroprotective Properties

In another investigation, the neuroprotective effects were assessed using in vivo models of Alzheimer's disease. The administration of piperidine derivatives resulted in improved cognitive function and reduced amyloid-beta aggregation, suggesting potential therapeutic benefits for neurodegenerative conditions .

Q & A

Q. What are the optimal synthetic routes for 1-[2-(trifluoromethyl)phenyl]piperidin-2-one, and how can yield be maximized?

Methodological Answer: Synthetic optimization typically involves evaluating reaction conditions (e.g., temperature, solvent polarity, and catalyst loading). For piperidinone derivatives, cyclization of substituted anilines with ketone precursors via acid-catalyzed or microwave-assisted methods is common . Purification strategies like column chromatography (using gradients of ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) can improve yield and purity. Comparative studies of Boc-protection/deprotection steps may also mitigate side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, with attention to the trifluoromethyl group’s deshielding effects (~δ 120-125 ppm in 19^19F NMR) .
  • HRMS : High-resolution mass spectrometry confirms molecular weight and fragmentation patterns.
  • IR : Stretching frequencies for the amide carbonyl (~1680 cm1^{-1}) and CF3_3 groups (~1150 cm1^{-1}) validate structural motifs .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

Methodological Answer:

  • Enzyme inhibition assays : Target kinases or proteases relevant to neurological disorders (e.g., acetylcholinesterase for Alzheimer’s research).
  • Cell viability assays : Use MTT or resazurin assays in neuronal or cancer cell lines to assess cytotoxicity .
  • Binding affinity studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) quantify target engagement .

Advanced Research Questions

Q. How can enantioselective synthesis challenges be addressed for this compound?

Methodological Answer: Chiral resolution techniques include:

  • Asymmetric catalysis : Use of Evans’ oxazaborolidines or Jacobsen’s HKR (hydrolytic kinetic resolution) to control stereochemistry at the piperidinone ring .
  • Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases to separate enantiomers.
  • Circular Dichroism (CD) : Validate enantiomeric excess (ee) by comparing experimental CD spectra with computational predictions .

Q. How can discrepancies in NMR data for this compound be resolved?

Methodological Answer:

  • Variable Temperature (VT) NMR : Identify dynamic processes (e.g., ring puckering) causing signal splitting.
  • 2D NMR (HSQC/HMBC) : Correlate 1^1H-13^13C couplings to resolve overlapping signals, particularly near the trifluoromethylphenyl moiety .
  • Computational NMR : Use DFT (e.g., B3LYP/6-311+G(d,p)) to simulate spectra and assign ambiguous peaks .

Q. What strategies validate target engagement in cellular models for this compound?

Methodological Answer:

  • CRISPR/Cas9 knockouts : Eliminate putative targets (e.g., GPCRs) to confirm loss of compound activity.
  • Photoaffinity labeling : Incorporate a diazirine tag into the compound to crosslink with bound proteins, followed by pull-down and LC-MS/MS identification .
  • Thermal Shift Assays : Monitor protein melting temperature shifts upon compound binding to infer direct interaction .

Data Interpretation and Contradictions

Q. How should researchers reconcile conflicting bioactivity data across different assays?

Methodological Answer:

  • Orthogonal assays : Validate hits using unrelated techniques (e.g., SPR for binding kinetics vs. functional cAMP assays).
  • Dose-response curves : Ensure consistency in EC50_{50}/IC50_{50} values across replicates and cell lines.
  • Artifact checks : Test for fluorescence interference (e.g., intrinsic compound fluorescence in FRET assays) using counter-screens .

Q. What computational models predict the metabolic stability of this compound?

Methodological Answer:

  • CYP450 metabolism prediction : Use Schrödinger’s ADMET Predictor or SwissADME to identify vulnerable sites (e.g., N-demethylation).
  • MD Simulations : Simulate liver microsome interactions (e.g., with CYP3A4) to estimate half-life and metabolite formation .
  • In vitro validation : Incubate with hepatocytes and analyze via LC-QTOF-MS to detect phase I/II metabolites .

Structural and Mechanistic Insights

Q. How does the trifluoromethyl group influence the compound’s electronic and steric properties?

Methodological Answer:

  • DFT calculations : Analyze electron density maps (e.g., Mulliken charges) to assess the CF3_3 group’s electron-withdrawing effects.
  • X-ray crystallography : Resolve crystal structures to measure bond angles/distortions caused by steric bulk .
  • Hammett studies : Compare reaction rates with analogs to quantify electronic contributions .

Q. What crystallographic techniques are suitable for resolving its solid-state structure?

Methodological Answer:

  • Single-crystal X-ray diffraction : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data.
  • Hirshfeld surface analysis : Map intermolecular interactions (e.g., C–F⋯H contacts) to understand packing motifs .
  • Powder XRD : Compare experimental patterns with simulated data from single-crystal structures to assess polymorphism .

Experimental Design and Optimization

Q. How to design a robust SAR study for this compound?

Methodological Answer:

  • Analog synthesis : Systematically modify substituents (e.g., replace CF3_3 with Cl, CH3_3, or OCF3_3) and assess activity trends.
  • Free-Wilson analysis : Quantify contributions of substituents to bioactivity using multivariate regression .
  • Co-crystallization : Obtain ligand-target co-structures (e.g., with kinases) to guide rational design .

Q. What stability-indicating methods assess compound degradation under stress conditions?

Methodological Answer:

  • Forced degradation studies : Expose to heat (40–80°C), humidity (75% RH), and UV light, then monitor via UPLC-PDA.
  • Degradant identification : Use LC-HRMS/MS to characterize oxidation byproducts (e.g., N-oxide formation) .
  • ICH guidelines : Follow Q1A(R2) protocols for accelerated stability testing .

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